Phenothiazines, particularly the 10H-Phenothiazine derivatives, have been the subject of extensive research due to their diverse biological activities and potential applications in various fields of medicine and chemistry. These compounds are known for their ability to interact with a range of biological targets, leading to a variety of therapeutic effects. The following analysis delves into the mechanism of action and applications of 10H-Phenothiazine, 2-(ethylthio)-, as reported in recent scientific literature.
In the medical field, phenothiazines have a long history of use in psychopharmacology due to their ability to inhibit various neurotransmitter receptors, including dopamine and serotonin. This makes them effective antipsychotic agents with a broad range of effects and side effects5. Beyond their psychotropic uses, phenothiazines have shown promise as antimicrobial agents, capable of enhancing the bactericidal function of macrophages, inhibiting bacterial efflux pumps, and even eliminating bacterial resistance plasmids5. Their antiviral, antiprotozoal, antifungal, and antiprion activities have also been documented, suggesting potential applications in treating various infections5. Furthermore, phenothiazines have demonstrated anticancer properties, including the ability to destroy cancer cells and sensitize them to chemotherapy, as well as anti-angiogenesis and anticancer stem cell activities5. They have also been considered for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease5.
In the field of chemistry, phenothiazines have been utilized for their antioxidative properties, as well as their potential in the synthesis of novel compounds with antimicrobial activity. The synthesis of 10H-phenothiazines via Smiles rearrangement has been a foundational step for creating ribofuranosides and sulfone derivatives, which have been evaluated for their antimicrobial properties367. Additionally, the spectroscopic investigations of vinyl-substituted 10H-phenothiazine derivatives have revealed their potential as fluorophore-switching agents and near-infrared sensors, due to their intramolecular charge transfer and electronic rearrangement capabilities4.
The antimicrobial and antitumor activities of phenothiazines have been a focal point of recent research. Novel fluorinated 10H-phenothiazines and their derivatives have been synthesized and screened for antimicrobial and anthelmintic activities, showing promising results9. In the realm of antitumor research, certain 10H-phenothiazine derivatives have exhibited antiproliferative effects on human cancer cell cultures, with some compounds reversing the effects of multi-drug resistance in mouse lymphoma sublines10. Additionally, novel tetrazole derivatives of phenothiazines have been synthesized and tested for anti-HIV activity, with some compounds displaying significant protection in human host cells8.
The compound can be sourced from various chemical suppliers and is primarily used in research settings for its potential biological activities and as a precursor for synthesizing other compounds. Its classification as a thiazine derivative places it within a larger group of compounds that exhibit significant pharmacological properties.
The synthesis of 10H-Phenothiazine, 2-(ethylthio)- typically involves several key steps:
For example, one method involves reacting phenothiazine with an appropriate ethylthio reagent in the presence of base to promote nucleophilic substitution reactions, leading to the formation of the desired compound in good yields .
In industrial settings, optimized reaction conditions are employed to maximize yield and purity. Techniques such as recrystallization or chromatography are often used for purification purposes.
The molecular structure of 10H-Phenothiazine, 2-(ethylthio)- features a phenothiazine core with an ethylthio substituent at the second position. The compound's structure can be represented by its IUPAC name: N-(2-ethylsulfanylethyl)phenothiazine-10-carboxamide.
The compound exhibits distinct electronic properties due to the presence of both sulfur and nitrogen atoms in its structure, influencing its reactivity and interaction with biological targets .
10H-Phenothiazine, 2-(ethylthio)- participates in various chemical reactions:
The choice of reagents and reaction conditions significantly affects the yield and purity of the products formed during these reactions .
The mechanism of action for 10H-Phenothiazine, 2-(ethylthio)- primarily involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. This interaction can modulate enzymatic activity or receptor signaling pathways, contributing to its potential therapeutic effects.
Research indicates that compounds within the phenothiazine family may exhibit antimicrobial and anticancer properties through various mechanisms including inhibition of cell proliferation or induction of apoptosis .
10H-Phenothiazine, 2-(ethylthio)- has several notable applications across different fields:
The compound is systematically named as 2-(ethylthio)-10H-phenothiazine under IUPAC conventions [4] [9]. Its molecular formula is C₁₄H₁₃NS₂, indicating a molecular weight of 259.39 g/mol [4]. Key structural features include:
Table 1: Molecular Characteristics
Property | Value | |
---|---|---|
CAS Registry Number | 46815-10-5 | |
Molecular Formula | C₁₄H₁₃NS₂ | |
Exact Mass | 259.049 g/mol | |
SMILES String | CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |
InChI Key | DMHPUUIDINBWBN-UHFFFAOYSA-N | |
Topological Polar Surface Area | 62.6 Ų | [4] [9] |
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
Single-crystal X-ray diffraction reveals:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: